Fmoc-NH-pentanoic acid-NHS-SO3Na

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-NH-pentanoic acid-NHS-SO3Na is a compound used as a PROTAC linker, which is part of the alkyl chain class. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-NH-pentanoic acid-NHS-SO3Na involves the protection of the amine group with Fmoc (fluorenylmethyloxycarbonyl) and the activation of the carboxylic acid group with NHS (N-hydroxysuccinimide) to form a sulfonated ester. The sulfonation increases the water solubility of the compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the final deprotection and purification steps to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-NH-pentanoic acid-NHS-SO3Na undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group can react with nucleophiles such as amines to form amide bonds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

The major products formed from these reactions include amide-linked conjugates and free amines after deprotection .

Aplicaciones Científicas De Investigación

PROTAC Development

Fmoc-NH-pentanoic acid-NHS-SO3Na is integral to the development of PROTACs, which are innovative therapeutic agents designed to selectively degrade disease-causing proteins. The mechanism involves:

- Linker Role : It connects a ligand for an E3 ligase (which tags proteins for degradation) with a ligand for the target protein, facilitating the ubiquitin-proteasome system's action on the target .

- Research Focus : Studies have shown that PROTACs can effectively degrade proteins that are traditionally considered "undruggable," opening new avenues in cancer therapy and other diseases .

Targeted Therapy

The use of this compound in targeted therapies has been documented in various case studies:

- Case Study 1 : In a study published in EBioMedicine, researchers demonstrated the efficacy of PROTACs utilizing this linker against specific oncogenic proteins, leading to significant tumor regression in animal models .

- Case Study 2 : Another research highlighted its application in degrading mutant forms of proteins associated with resistance to conventional therapies, thereby restoring sensitivity to treatment .

Mechanistic Insights

The mechanism by which this compound operates can be summarized as follows:

- Ubiquitin-Proteasome Pathway : By linking two ligands, it harnesses the cell's natural protein degradation machinery, promoting the selective removal of harmful proteins.

- Versatility : The compound's structure allows for modifications that can enhance binding affinity and specificity towards various targets, making it suitable for diverse applications beyond oncology, including autoimmune diseases and neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of Fmoc-NH-pentanoic acid-NHS-SO3Na involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-NH-hexanoic acid-NHS-SO3Na

- Fmoc-NH-butanoic acid-NHS-SO3Na

- Fmoc-NH-octanoic acid-NHS-SO3Na

Uniqueness

Fmoc-NH-pentanoic acid-NHS-SO3Na is unique due to its specific chain length and sulfonation, which provide optimal solubility and reactivity for the synthesis of PROTACs. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .

Actividad Biológica

Fmoc-NH-pentanoic acid-NHS-SO3Na is a compound primarily recognized as a PROTAC (Proteolysis Targeting Chimera) linker. PROTACs are innovative biopharmaceuticals that utilize the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to therapeutic intervention, particularly in cancer treatment. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

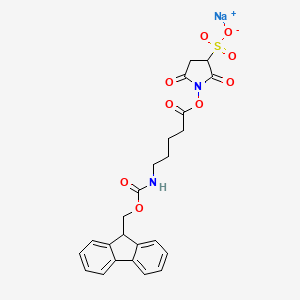

Chemical Structure and Properties

- Molecular Formula : C24H23N2NaO9S

- Molecular Weight : 538.5 g/mol

- Structure : The compound consists of an Fmoc (Fluorenylmethyloxycarbonyl) group linked to a pentanoic acid moiety, which is then conjugated to an NHS (N-hydroxysuccinimide) group and a sulfonate.

This compound serves as a linker in the synthesis of PROTACs. The mechanism involves:

- Targeting E3 Ubiquitin Ligases : One end of the PROTAC binds to an E3 ligase while the other binds to the target protein.

- Ubiquitination : This dual binding facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

- Selective Degradation : The specificity of this process allows for targeted therapeutic effects with reduced side effects compared to traditional small molecules.

In Vitro Studies

Recent studies have highlighted the effectiveness of this compound in various biological assays:

- Protein Degradation Efficiency : A study demonstrated that PROTACs utilizing this linker achieved significant degradation rates of target proteins in cultured cells, suggesting high efficacy in modulating protein levels .

- Cancer Cell Line Studies : In vitro experiments showed that compounds linked via this compound exhibited potent anti-proliferative effects against several cancer cell lines, including MCF-7 and MDA-MB-231 .

Case Studies

- Targeting Oncogenic Proteins : Research indicated that PROTACs synthesized with this compound effectively targeted oncogenic proteins, leading to reduced cell viability in treated cancer cells .

- Therapeutic Potential in Autoimmune Diseases : Preliminary data suggest that this compound may also have applications beyond oncology, potentially modulating immune responses by degrading specific signaling proteins involved in autoimmune pathologies .

Data Table

The following table summarizes key findings from recent studies on this compound:

Propiedades

IUPAC Name |

sodium;1-[5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O9S.Na/c27-21-13-20(36(31,32)33)23(29)26(21)35-22(28)11-5-6-12-25-24(30)34-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,30)(H,31,32,33);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEIIXDEAPFDFW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)S(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N2NaO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.